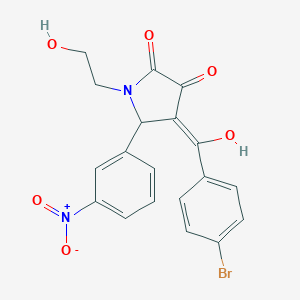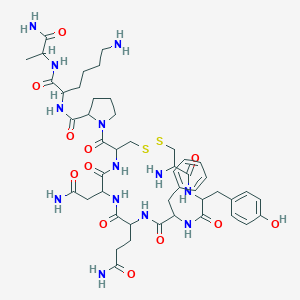
3,4-dichloro-N-(2-ethoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-(2-ethoxyphenyl)benzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It is commonly used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-N-(2-ethoxyphenyl)benzenesulfonamide is not fully understood. However, it is believed to exert its biological activity through the inhibition of enzymes such as carbonic anhydrase and dihydrofolate reductase. It has also been shown to interact with DNA and RNA, leading to the inhibition of cell proliferation.
Biochemical and Physiological Effects:
3,4-dichloro-N-(2-ethoxyphenyl)benzenesulfonamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been shown to inhibit the proliferation of cancer cells and reduce inflammation. In addition, it has been shown to have an effect on the immune system and the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4-dichloro-N-(2-ethoxyphenyl)benzenesulfonamide in lab experiments is its potential to exhibit biological activity. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its biological activity. In addition, its potential toxicity and side effects need to be carefully evaluated.
Direcciones Futuras
There are several future directions for the use of 3,4-dichloro-N-(2-ethoxyphenyl)benzenesulfonamide in scientific research. One direction is to further investigate its mechanism of action and potential applications in medicine, agriculture, and material science. Another direction is to develop new derivatives or analogs with improved biological activity and reduced toxicity. Additionally, the use of 3,4-dichloro-N-(2-ethoxyphenyl)benzenesulfonamide in combination with other compounds or therapies could lead to synergistic effects and improved treatment outcomes.
Conclusion:
In conclusion, 3,4-dichloro-N-(2-ethoxyphenyl)benzenesulfonamide is a chemical compound with potential applications in various fields such as medicine, agriculture, and material science. Its unique properties and potential biological activity make it a valuable tool for scientific research. However, its mechanism of action and potential toxicity need to be carefully evaluated. Further research is needed to fully understand its potential applications and develop new derivatives or analogs with improved biological activity.
Métodos De Síntesis
The synthesis of 3,4-dichloro-N-(2-ethoxyphenyl)benzenesulfonamide can be achieved through a multi-step reaction process. The starting materials include 2-ethoxyaniline, 3,4-dichlorobenzenesulfonyl chloride, and triethylamine. The reaction is carried out in the presence of a solvent such as dichloromethane or chloroform. The product is then purified using various methods such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3,4-dichloro-N-(2-ethoxyphenyl)benzenesulfonamide has been extensively used in scientific research for its potential applications in various fields such as medicine, agriculture, and material science. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been used as a building block for the synthesis of other compounds with potential biological activity.
Propiedades
Fórmula molecular |
C14H13Cl2NO3S |
|---|---|
Peso molecular |
346.2 g/mol |
Nombre IUPAC |
3,4-dichloro-N-(2-ethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-2-20-14-6-4-3-5-13(14)17-21(18,19)10-7-8-11(15)12(16)9-10/h3-9,17H,2H2,1H3 |
Clave InChI |
NELARAWHQUUMMT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B228657.png)

![2-ethyl-N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide](/img/structure/B228667.png)
![2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228669.png)

![N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide](/img/structure/B228676.png)
![N'-[(E)-(4-nitrophenyl)methylidene]heptanehydrazide](/img/structure/B228677.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide](/img/structure/B228681.png)